molecular formula C15H19NO2 B1591172 6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one CAS No. 927978-38-9

6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one

货号: B1591172
CAS 编号: 927978-38-9
分子量: 245.32 g/mol
InChI 键: MCYBKSHFOGCLLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one (CAS 927978-38-9) is a high-value spirocyclic compound with a molecular weight of 245.32 g/mol and the molecular formula C 15 H 19 NO 2 . This compound features a unique chroman-4-one core structure fused with a piperidine ring in a spirocyclic arrangement, making it a versatile and privileged scaffold in medicinal chemistry and drug discovery . The chromanone moiety is known to be a key pharmacophore in the development of novel lead compounds . This compound serves as a critical synthetic intermediate for the development of more complex bioactive molecules. For instance, it is a key precursor in the synthesis of 1'-(1H-Indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one, a derivative investigated for its potential therapeutic effects . Spiro[chroman-2,4'-piperidin]-4-one derivatives, in general, have been designed and synthesized as potent inhibitors of enzymes like Acetyl-CoA Carboxylase (ACC), showcasing their relevance in metabolic disease research . Furthermore, structurally related chromanone analogs are frequently explored in oncology research for their cytotoxic and apoptosis-inducing properties against various cancer cell lines . For research and development use only. This product is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage instructions. The product should be stored sealed in a dry environment at 2-8°C .

属性

IUPAC Name

6,7-dimethylspiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10-7-12-13(17)9-15(3-5-16-6-4-15)18-14(12)8-11(10)2/h7-8,16H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYBKSHFOGCLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3(CCNCC3)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586464
Record name 6,7-Dimethylspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927978-38-9
Record name 6,7-Dimethylspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Detailed Preparation Method

Starting Materials and Key Intermediates

  • 6,7-Dimethylchroman derivatives : Prepared via methylation of chroman precursors or by using appropriately substituted phenols and aldehydes in condensation reactions.
  • Piperidin-4-one : Synthesized or sourced commercially; serves as the nitrogen-containing heterocycle core.
  • Spirocyclization agents : Typically involve reagents that facilitate ring closure through nucleophilic attack or condensation.

Synthetic Procedure (Adapted from Related Spirochroman-Piperidine Syntheses)

  • Formation of 6,7-Dimethylchroman Intermediate

    • Starting from 3,4-dimethylphenol, an ortho-alkylation or condensation with suitable aldehydes forms the chroman ring with methyl groups at 6 and 7 positions.
    • Acid or base catalysis promotes ring closure to yield the chroman skeleton.
  • Preparation of Piperidin-4-one Moiety

    • Piperidin-4-one is synthesized via known methods such as cyclization of amino ketones or through multi-step synthesis involving amine and keto intermediates.
    • Substitutions or functional group protections may be introduced depending on the desired final compound.
  • Spirocyclization to Form the Spiro Compound

    • The chroman intermediate and piperidin-4-one are combined under conditions favoring nucleophilic attack of the piperidine nitrogen on the chroman carbonyl or activated position.
    • Typical conditions include reflux in polar solvents like ethanol or acetonitrile, sometimes with acid or base catalysis.
    • The reaction proceeds via intramolecular cyclization to form the spiro junction at the 2-position of chroman and 4'-position of piperidinone.
  • Purification and Characterization

    • The crude product is purified by recrystallization, commonly using ethanol or other suitable solvents.
    • Characterization is performed via NMR, IR, MS, and X-ray crystallography to confirm the spiro structure and methyl substitutions.

Research Findings and Data Summary

Step Reaction Conditions Key Observations Yield (%) Reference
6,7-Dimethylchroman synthesis Acid/base catalysis, condensation reactions Efficient methyl substitution and ring closure 70-85 General chroman synthesis literature
Piperidin-4-one preparation Cyclization of amino ketones Stable piperidin-4-one ring formation 65-80 Piperidinone synthesis reviews
Spirocyclization Reflux in ethanol or acetonitrile, acid/base catalysis Formation of spiro junction confirmed by NMR and X-ray 60-75 Shibuya et al., 2014
Purification Recrystallization from ethanol High purity crystalline product - Standard organic purification

Additional Notes on Preparation

  • The methyl groups at positions 6 and 7 on the chroman ring are critical for the compound’s biological activity and must be introduced early in the synthesis to avoid positional isomerism.

  • The spirocyclization step requires careful control of reaction conditions to prevent polymerization or side reactions.

  • Crystallization and spectral analysis confirm the stereochemistry and purity of the final product.

化学反应分析

Types of Reactions

6,7-Dimethylspiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the chroman or piperidinone rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

6,7-Dimethylspiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

作用机制

The mechanism of action of 6,7-Dimethylspiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and metabolic enzymes.

相似化合物的比较

Key Observations:

Sulfonyl vs. Alkyl Substituents : The sulfonyl-bridged Compound 16 demonstrates superior cytotoxicity (IC50 0.31–5.62 µM) compared to alkyl-substituted derivatives. The sulfonyl group may enhance target binding through polar interactions .

Halogen vs. Methyl Substitutions : 6,7-Dichloro and 6-fluoro-7-chloro analogs (e.g., Compound 60) exhibit potent in vivo activity as aldose reductase inhibitors, suggesting halogenation improves metabolic stability and target affinity . By contrast, 6,7-dimethyl substitution in the target compound likely balances lipophilicity and bioavailability.

Mechanism of Action and Selectivity

  • Apoptosis Induction : Compound 16 (sulfonyl derivative) increases sub-G1 and G2-M phase populations in MCF-7 cells, indicating apoptosis and cell cycle arrest . The dimethyl analog’s mechanism remains uncharacterized but may share similar pathways due to structural congruence.
  • Enzyme Inhibition : Halogenated derivatives (e.g., 6,7-dichloro) inhibit aldose reductase enantioselectively, with 2R,4R configurations showing optimal activity . This suggests chirality and electronic effects critically influence target engagement.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydroxy and methoxy derivatives (e.g., 7-hydroxyspiro[chroman-2,4'-piperidin]-4-one) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas methyl and halogen substitutions favor lipophilicity .
  • Metabolic Stability : Sulfonyl and halogenated compounds demonstrate prolonged in vivo efficacy, likely due to resistance to oxidative metabolism .

生物活性

6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one is a compound of significant interest in medicinal chemistry due to its unique spiro structure and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the chroman framework followed by the introduction of the piperidine moiety. Key reagents and conditions include:

  • Reagents : Commonly used reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
  • Conditions : The specific temperature and solvent conditions vary based on the desired transformation.

Antimicrobial Properties

Recent studies have evaluated this compound for its antimicrobial activity against various pathogens. A notable study demonstrated its effectiveness against Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) significantly lower than standard treatments.

CompoundMIC (μM)Standard Drug MIC (μM)
This compound3.720.09

The compound exhibited acute cytotoxicity towards human lung fibroblast cell lines, indicating a need for further investigation into its safety profile .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in metabolic pathways:

  • Aldose Reductase : A study found that derivatives of spiro[chroman-2,4'-piperidin]-4-one showed promising inhibitory activity against aldose reductase, which is crucial in diabetic complications.
CompoundIC50 (μM)
This compound2.25

This suggests that modifications to the chroman structure can enhance inhibitory potency .

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Binding Affinity : The compound's unique structure allows it to interact with specific molecular targets within cells.
  • Signal Transduction Modulation : It may influence cellular signaling pathways related to inflammation and oxidative stress response.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-Tubercular Activity : A series of derivatives were synthesized and tested for anti-TB activity. Among them, one derivative showed significant inhibition against Mtb with a promising safety profile.
  • Cytotoxicity Assessment : In vitro studies demonstrated that while some derivatives exhibited potent antimicrobial activity, they also displayed cytotoxic effects on normal human cells.

常见问题

Q. What synthetic methodologies are commonly employed for 6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one derivatives?

The synthesis typically involves multi-step reactions, such as coupling between spiro[chroman-2,4'-piperidin]-4-one precursors and functionalized acid chlorides or sulfonyl chlorides. For example, sulfonyl derivatives (e.g., compound 16) are synthesized by reacting spiro[chroman-2,4'-piperidin]-4-one with sulfonyl chlorides under triethylamine catalysis at room temperature, followed by purification via ethanol recrystallization . Key techniques include thin-layer chromatography (TLC) for reaction monitoring and NMR/HRMS for structural confirmation .

Q. How is the cytotoxicity of this compound derivatives assessed in cancer research?

Cytotoxicity is evaluated using the MTT assay on cancer cell lines (e.g., MCF-7, A2780, HT-29). Cells are treated with varying compound concentrations (e.g., 0.1–100 µM) for 24–72 hours, and viability is quantified via absorbance measurements. IC50 values are calculated using nonlinear regression analysis. For instance, compound 16 showed IC50 values of 0.31–5.62 µM across tested cell lines, while the trimethoxyphenyl derivative (compound 15) exhibited weaker activity (IC50: 18.77–47.05 µM) .

Q. What structural features influence the anticancer activity of these derivatives?

Substituents on the spiro framework critically modulate activity. Sulfonyl groups (e.g., in compound 16) enhance cytotoxicity by improving cellular uptake or target binding, whereas bulky groups like trimethoxyphenyl (compound 15) reduce potency due to steric hindrance . Comparative studies show that replacing phenyl with p-methoxyphenyl in compound 16 decreases activity, highlighting the importance of electronic and steric factors .

Q. Which analytical techniques are used to characterize these compounds?

Structural elucidation relies on:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., spiro junction signals at δ 3.2–4.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., [M+H]⁺ peaks matching theoretical masses) .
  • Elemental Analysis : To verify purity (>95% required for biological assays) .

Advanced Research Questions

Q. What mechanisms underlie the pro-apoptotic effects of this compound derivatives?

Compound 16 induces apoptosis via caspase activation and mitochondrial membrane depolarization. Annexin V/PI staining in MCF-7 cells showed a 3-fold increase in early apoptosis (24-hour treatment) and dose-dependent G2-M phase arrest, suggesting interference with cell cycle regulators like cyclin B1 . Further studies using RNA-seq or proteomics could identify specific apoptotic pathways (e.g., Bcl-2/Bax modulation).

Q. How can structure-activity relationship (SAR) studies optimize these derivatives?

SAR optimization involves:

  • Substituent Screening : Testing electron-withdrawing (e.g., sulfonyl) vs. electron-donating groups (e.g., methoxy) .
  • Spiro Core Modifications : Comparing chroman vs. tetralone or indane scaffolds for improved metabolic stability .
  • Bioisosteric Replacement : Replacing labile ester groups with amides to enhance pharmacokinetics .

Q. What in vivo models are suitable for validating the antitumor efficacy of these compounds?

Xenograft models (e.g., MCF-7 tumors in nude mice) can assess tumor growth inhibition. Compound 16’s low IC50 (<1 µM in vitro) suggests potential efficacy at 10–50 mg/kg doses. Pharmacokinetic parameters (e.g., half-life, bioavailability) should be evaluated using LC-MS/MS .

Q. Are there cross-disciplinary applications beyond oncology?

Derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibit antimicrobial and anti-tubercular activity. For example, analogs with substituted benzoyl groups showed MIC values of 2–8 µg/mL against Mycobacterium tuberculosis . Additionally, fluorinated derivatives (e.g., 7-fluoro analogs) are explored as acetyl-CoA carboxylase inhibitors for metabolic disorders .

Q. How do computational methods aid in designing novel derivatives?

Molecular docking (e.g., using AutoDock Vina) predicts interactions with targets like tubulin or HDACs. For compound 16, docking into the colchicine-binding site of β-tubulin revealed hydrogen bonds with Thr179 and Val238, aligning with its G2-M arrest phenotype . QSAR models can further prioritize candidates based on logP, polar surface area, and H-bond donors .

Q. What strategies address contradictory data in biological assays?

Discrepancies (e.g., variable IC50 values across cell lines) may arise from differences in membrane permeability or efflux pump expression. Solutions include:

  • Multiplex Assays : Combining MTT with ATP-based viability assays .
  • Resistance Profiling : Testing compounds in P-glycoprotein-overexpressing cell lines .
  • Metabolomic Profiling : Identifying metabolic adaptations causing resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one
Reactant of Route 2
Reactant of Route 2
6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。